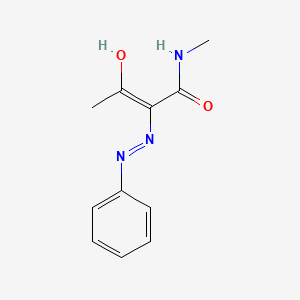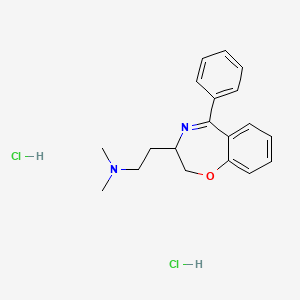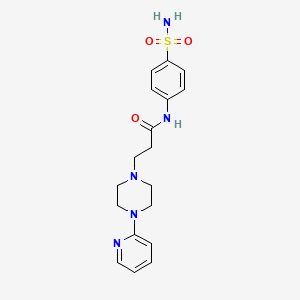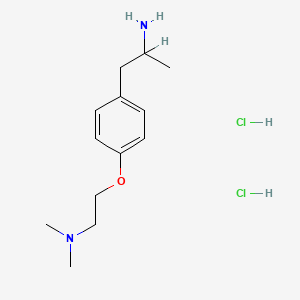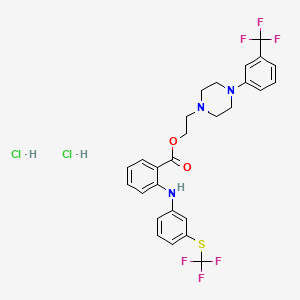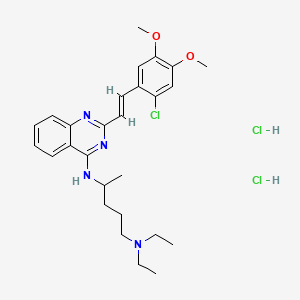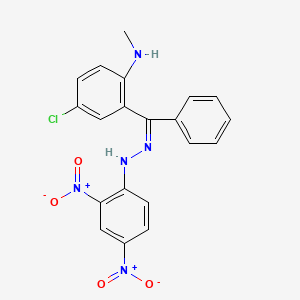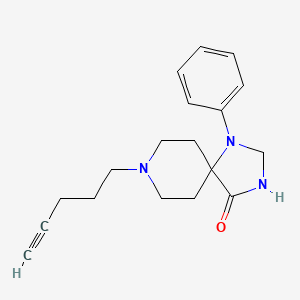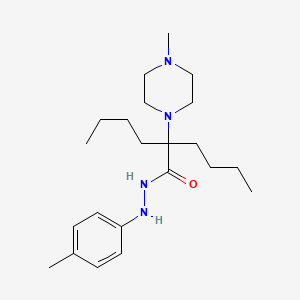![molecular formula C12H16N2O2 B12742711 3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione CAS No. 68500-51-6](/img/structure/B12742711.png)
3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazatetracyclo compounds, which are characterized by their multiple ring systems and nitrogen atoms. The compound’s structure includes a tetradecane backbone with two nitrogen atoms and two ketone groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione involves several steps and specific reaction conditions. One common method involves the reaction of 2-oxoadamantane-1-carbonyl chloride with appropriate amines under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms . Additionally, it is used in the industry for the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione can be compared with other similar compounds, such as 2,4-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane and 3,4-Diazatetracyclo[6.3.1.16,10.01,5]tridec-4-en-2-one . These compounds share similar structural features but differ in the position and number of nitrogen atoms and functional groups. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
68500-51-6 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione |
InChI |
InChI=1S/C12H16N2O2/c15-10-12-4-6-1-7(5-12)3-8(2-6)9(12)13-11(16)14-10/h6-9H,1-5H2,(H2,13,14,15,16) |
InChI Key |
DIVKKMAQARKTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC4(C2)C3NC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


